Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that contains both thiophene and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of both amino and ester functional groups in its structure allows for diverse chemical reactivity and the formation of various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with butyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The reaction is usually carried out in a high boiling point solvent like pyridine or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Cyclization Reactions: The compound can undergo cyclization to form polycyclic structures, which are of interest in medicinal chemistry.
Diazotization: The amino group can be diazotized to form diazonium salts, which can further react to form azo compounds.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium ethoxide
Solvents: Pyridine, DMF
Reagents for Diazotization: Sodium nitrite, hydrochloric acid
Major Products Formed
Polycyclic Compounds: Formed through cyclization reactions
Azo Compounds: Formed through diazotization and subsequent reactions
Scientific Research Applications
Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Pharmaceuticals: It serves as a precursor for the synthesis of various biologically active compounds, including antimicrobial and anticancer agents.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Chemical Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Uniqueness
Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of the butyl ester group, which can influence its solubility and reactivity compared to its ethyl and methyl counterparts. This difference can affect its biological activity and suitability for various applications .
Properties
CAS No. |
880795-57-3 |
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Molecular Formula |
C14H18N2O2S |
Molecular Weight |
278.37 g/mol |
IUPAC Name |
butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H18N2O2S/c1-4-5-6-18-14(17)12-11(15)10-8(2)7-9(3)16-13(10)19-12/h7H,4-6,15H2,1-3H3 |
InChI Key |
BQDIZNILBOZPSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)N |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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